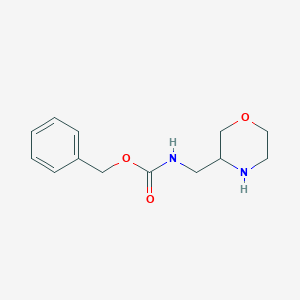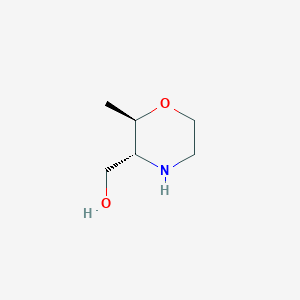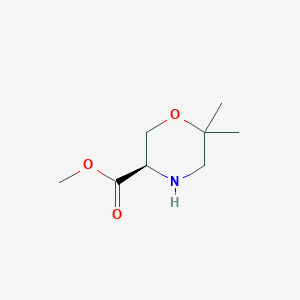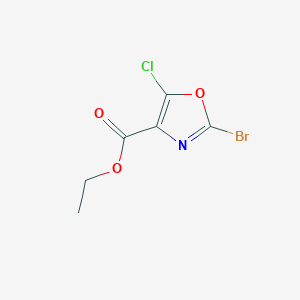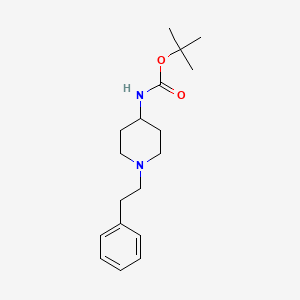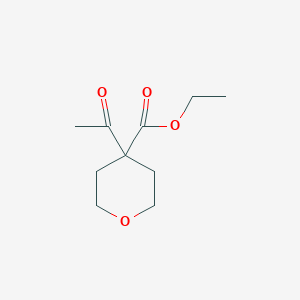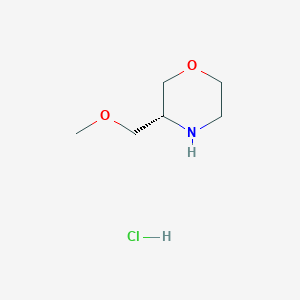
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyd
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is represented by the empirical formula C11H10O2 . The molecular weight is 174.20 .Physical And Chemical Properties Analysis
“4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is a solid substance . It has a molecular weight of 174.20 and is soluble in solvents such as methanol, ethanol, and DMSO.Wissenschaftliche Forschungsanwendungen
Organische Synthese
„4-(4-Hydroxybut-1-yn-1-yl)benzaldehyd“ wird als Reaktant in der organischen Synthese verwendet . Es kann verwendet werden, um eine Vielzahl anderer Verbindungen herzustellen und trägt so zur Entwicklung neuer Materialien und Arzneimittel bei .
Proteomik-Forschung
Diese Verbindung wird in der Proteomik-Forschung eingesetzt . Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist entscheidend für das Verständnis vieler biologischer Prozesse.
3. Herstellung von mitochondrialen Komplex-1-Inhibitoren Es kann bei der Herstellung von mitochondrialen Komplex-1-Inhibitoren verwendet werden . Diese Inhibitoren sind potenzielle kardiale PET-Tracer und können zur Diagnose und Behandlung verschiedener Herzkrankheiten eingesetzt werden .
Herstellung von Antifolat-Medikamenten
„this compound“ kann auch bei der Herstellung von Antifolat-Medikamenten verwendet werden . Antifolate sind eine Art von Medikamenten, die die Funktion von Folsäure hemmen und zur Behandlung von Krebs und zur Immunmodulation eingesetzt werden .
Baustein in der chemischen Synthese
Diese Verbindung gilt als organischer Baustein . Es kann bei der Synthese einer breiten Palette von organischen Verbindungen verwendet werden und trägt so zu den Bereichen Materialwissenschaften, Pharmazeutika und mehr bei .
Pharmazeutische Prüfung
„this compound“ wird für pharmazeutische Tests verwendet . Es dient als Referenzstandard für genaue Ergebnisse und gewährleistet so die Wirksamkeit und Sicherheit neuer pharmazeutischer Produkte .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biomolecules .
Cellular Effects
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses. Furthermore, its impact on gene expression can result in modifications to cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular processes, including potential toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its role in cellular processes .
Transport and Distribution
The transport and distribution of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its impact on cellular processes .
Eigenschaften
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGWHGSRGUHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650802 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
544707-13-3 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

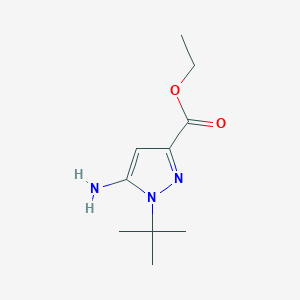

![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)
